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(Trifluoromethyl)biphenyl

Cat. No.: B176337 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive structural analysis of 4-Cyano-4'-
(trifluoromethyl)biphenyl, a key intermediate in the development of advanced functional

materials and potentially in medicinal chemistry. The document details the spectroscopic

characteristics, synthesis, and key structural features of the molecule. All quantitative data is

presented in structured tables, and a detailed experimental protocol for its synthesis via

Suzuki-Miyaura cross-coupling is provided. A visualization of the synthetic workflow is also

included.

Introduction
4-Cyano-4'-(trifluoromethyl)biphenyl is a biphenyl derivative functionalized with two strong

electron-withdrawing groups: a cyano (-CN) group and a trifluoromethyl (-CF₃) group. This

substitution pattern results in a molecule with a significant dipole moment and unique electronic

and photophysical properties.[1] These characteristics make it a valuable building block in the

synthesis of liquid crystals, organic semiconductors, and other advanced materials.[1] The

trifluoromethyl group enhances thermal and metabolic stability, while the cyano group promotes

ordered molecular packing, crucial for applications in liquid crystal displays and organic

electronics.[1]
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Molecular Structure and Properties
The core structure of 4-Cyano-4'-(trifluoromethyl)biphenyl consists of two phenyl rings linked

by a single C-C bond. The cyano and trifluoromethyl substituents are located at the para

positions of their respective rings, creating a linear and highly polar molecule.

Table 1: General Properties of 4-Cyano-4'-(trifluoromethyl)biphenyl

Property Value

Molecular Formula C₁₄H₈F₃N

Molecular Weight 247.21 g/mol

CAS Number 140483-60-9

InChI Key NHEWFAFOFOSWGG-UHFFFAOYSA-N

Spectroscopic Analysis
Spectroscopic techniques are essential for the structural elucidation and purity assessment of

4-Cyano-4'-(trifluoromethyl)biphenyl.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and proton framework of the

molecule.

Table 2: ¹H NMR Spectroscopic Data (499.73 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Assignment

7.77, 7.75 m 4H, H3, H5, H9, H11

7.70 m 4H, H2, H6, H8, H12

Table 3: ¹³C NMR Spectroscopic Data (125.67 MHz, CDCl₃)
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Chemical Shift (δ, ppm) Assignment

144.1 C7

142.7 C4

132.8 C9, C11

130.7 (q, ²JC-F = 32.5 Hz) C1

127.9 C8, C12

127.6 C3, C5

126.1 (q, ³JC-F = 3.5 Hz) C2, C6

124 (q, ¹JC-F = 270 Hz) CF₃

118.5 CN

112.0 C10

Table 4: ¹⁹F NMR Spectroscopic Data (470.17 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Assignment

-62.67 s CF₃

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides insights into the fragmentation

pattern of the molecule.

Table 5: Mass Spectrometry Data (EI, 70 eV)

m/z Intensity (%) Assignment

247 100 [M]⁺

Infrared (IR) Spectroscopy
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While a specific IR spectrum for 4-Cyano-4'-(trifluoromethyl)biphenyl is not readily available

in the searched literature, characteristic vibrational frequencies for the key functional groups

can be predicted. The cyano group (C≡N) stretching vibration is expected to appear in the

range of 2220-2260 cm⁻¹. The C-F stretching vibrations of the trifluoromethyl group typically

appear as strong absorptions in the 1100-1350 cm⁻¹ region. Aromatic C-H stretching vibrations

are expected above 3000 cm⁻¹, and aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹

range.

Synthesis of 4-Cyano-4'-(trifluoromethyl)biphenyl
The primary synthetic route for 4-Cyano-4'-(trifluoromethyl)biphenyl is the Suzuki-Miyaura

cross-coupling reaction. This palladium-catalyzed reaction forms the central biphenyl C-C bond

by coupling an aryl boronic acid or ester with an aryl halide.

General Experimental Protocol: Suzuki-Miyaura
Coupling
This protocol describes a general procedure for the synthesis of 4-Cyano-4'-
(trifluoromethyl)biphenyl.

Reagents:

4-Cyanophenylboronic acid

4-Bromobenzotrifluoride

Palladium(II) acetate (Pd(OAc)₂)

Triphenylphosphine (PPh₃)

Potassium carbonate (K₂CO₃)

Toluene

Water

Ethanol
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Procedure:

Reaction Setup: In a round-bottom flask, combine 4-cyanophenylboronic acid (1.1 eq), 4-

bromobenzotrifluoride (1.0 eq), potassium carbonate (2.0 eq), and a catalytic amount of

palladium(II) acetate (e.g., 2 mol%) and triphenylphosphine (e.g., 4 mol%).

Solvent Addition: Add a mixture of toluene, ethanol, and water (e.g., in a 3:1:1 ratio) to the

flask.

Reaction Execution: Heat the reaction mixture to reflux (approximately 80-100 °C) and stir

vigorously under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the

reaction progress by thin-layer chromatography (TLC).

Workup: After the reaction is complete, cool the mixture to room temperature. Add water and

extract the product with an organic solvent such as ethyl acetate. Combine the organic

layers, wash with brine, and dry over anhydrous sodium sulfate.

Purification: Remove the solvent under reduced pressure. Purify the crude product by

column chromatography on silica gel using a mixture of hexane and ethyl acetate as the

eluent to afford 4-Cyano-4'-(trifluoromethyl)biphenyl as a solid.

Visualization of Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 4-
Cyano-4'-(trifluoromethyl)biphenyl.
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Reactants & Catalyst

Reaction Conditions Workup & Purification

4-Cyanophenylboronic acid

Toluene/Ethanol/Water

4-Bromobenzotrifluoride

Pd(OAc)₂ / PPh₃

K₂CO₃

Reflux, Inert Atmosphere Aqueous Workup & Extraction Column Chromatography 4-Cyano-4'-(trifluoromethyl)biphenyl

Click to download full resolution via product page

General workflow for the synthesis of 4-Cyano-4'-(trifluoromethyl)biphenyl.

Logical Relationship in Materials Science
Application
While no specific signaling pathways involving 4-Cyano-4'-(trifluoromethyl)biphenyl were

identified, its application in materials science, particularly in the development of liquid crystals,

follows a logical progression from its molecular properties to its macroscopic function.
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Molecular Properties

Intermolecular Interactions

Macroscopic Properties

Linear Biphenyl Core

Anisotropic Molecular Packing

Electron-Withdrawing
-CN and -CF₃ Groups

Large Molecular Dipole Moment

Dipole-Dipole Interactions

Nematic Liquid Crystal Phase

Alignment in Electric Field

Application in
Liquid Crystal Displays (LCDs)

Click to download full resolution via product page

Logical progression from molecular structure to application in liquid crystals.

Conclusion
4-Cyano-4'-(trifluoromethyl)biphenyl is a well-characterized molecule with significant

potential in materials science. Its synthesis is readily achievable through established cross-

coupling methodologies. The combination of a rigid biphenyl core with strong electron-

withdrawing substituents imparts desirable electronic and self-assembly properties. Further
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research into its biological activities could open new avenues for its application in drug

development, particularly given the known bioactivity of related compounds bearing the cyano-

trifluoromethyl-phenyl motif.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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